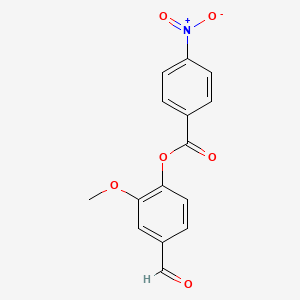

4-Formyl-2-methoxyphenyl 4-nitrobenzoate

Description

Contextualizing the Chemical Class: Aromatic Formyl and Nitro-Substituted Esters

Aromatic esters that are substituted with both formyl (-CHO) and nitro (-NO2) groups represent a class of compounds with a rich and versatile chemical profile. The ester linkage itself provides a core functional group that is central to many organic transformations. The presence of an aromatic ring introduces electronic effects and provides a scaffold for further functionalization.

The formyl group, an aldehyde, is a key functional group in organic synthesis, participating in a wide array of reactions such as nucleophilic additions, condensations, and oxidations. sphinxsai.com Aromatic aldehydes, in particular, are precursors to a vast number of more complex molecules. nih.gov The nitro group is one of the most powerful electron-withdrawing groups, and its presence on an aromatic ring significantly influences the molecule's reactivity. nih.govresearchgate.net It deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. nih.govresearchgate.net The combination of these functional groups on a single aromatic ester scaffold, as seen in 4-Formyl-2-methoxyphenyl (B587787) 4-nitrobenzoate (B1230335), creates a molecule with multiple reactive sites and distinct electronic properties, making it a valuable subject of study.

Structural Features of 4-Formyl-2-methoxyphenyl 4-nitrobenzoate and their Chemical Relevance

The structure of this compound is characterized by a central benzoate (B1203000) ester core with two substituted phenyl rings. One ring, derived from vanillin (B372448), bears a formyl group and a methoxy (B1213986) group. The other ring is substituted with a nitro group.

| Feature | Description | Chemical Relevance |

| Ester Linkage | -COO- | Connects the two aromatic rings. Susceptible to hydrolysis. |

| 4-Nitrobenzoyl Moiety | Benzene (B151609) ring with a -NO2 group | The strongly electron-withdrawing nitro group makes the carbonyl carbon of the ester more electrophilic and facilitates nucleophilic attack. |

| 4-Formyl-2-methoxyphenyl Moiety | Benzene ring with -CHO and -OCH3 groups | The formyl group is a site for various chemical transformations. The methoxy group is an electron-donating group, influencing the reactivity of this aromatic ring. |

Detailed crystal structure analyses of closely related compounds, such as 4-formyl-2-nitrophenyl benzoate, provide valuable insights into the likely conformation of this compound. nih.govresearchgate.net In these analogs, the central ester moiety is essentially planar. nih.govresearchgate.net The dihedral angle between the two aromatic rings is influenced by the substituents present. researchgate.net For 4-formyl-2-nitrophenyl benzoate, the aromatic rings form a significant dihedral angle. nih.govresearchgate.net It is expected that this compound would adopt a similar non-planar conformation, which can impact its packing in the solid state and its interaction with other molecules. The crystal packing is likely to be stabilized by weak intermolecular interactions such as C-H···O hydrogen bonds. nih.govresearchgate.net

Overview of Current Research Landscape and Open Questions Pertaining to the Compound's Chemical Behavior and Synthetic Utility

The research landscape for this compound itself is not extensively detailed in publicly available literature. However, substantial research exists on its constituent parts and closely related analogs. Vanillin and its derivatives are widely studied due to their biological activities and their utility as building blocks in synthesis. researchgate.netnih.govimpactfactor.org Similarly, nitroaromatic compounds are well-explored in the context of their synthesis and reactivity. researchgate.netrsc.org

The synthesis of this compound can be logically approached through the esterification of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 4-nitrobenzoyl chloride. This standard synthetic procedure for esters would provide a direct route to the target molecule.

Key Research Findings from Related Compounds:

Synthesis of Vanillin Esters: The synthesis of various esters of vanillin has been reported, highlighting the accessibility of this class of compounds. researchgate.net

Reactivity of Aromatic Nitro Compounds: The nitro group activates the aromatic ring for nucleophilic aromatic substitution, a well-established principle in organic chemistry. nih.govresearchgate.net

Crystal Structures of Analogs: Detailed X-ray crystallographic data for compounds like 4-formyl-2-nitrophenyl benzoate reveal important information about molecular conformation and intermolecular interactions, which can be extrapolated to the target compound. nih.govresearchgate.net

Open Questions and Future Research Directions:

Detailed Synthetic Optimization: While the synthesis appears straightforward, a detailed study to optimize reaction conditions and yields for this compound has not been reported.

Experimental Structural Analysis: An experimental determination of the crystal structure of this compound would be invaluable to confirm the conformational predictions based on analogs and to understand its solid-state properties.

Exploration of Reactivity: A systematic investigation of the reactivity of the different functional groups in this compound is needed. This includes exploring the reactions of the formyl group, the potential for nucleophilic substitution on the nitro-substituted ring, and the stability of the ester linkage under various conditions.

Potential Applications: Given the diverse reactivity, the compound could serve as a versatile intermediate in the synthesis of more complex molecules, such as pharmaceuticals or materials. Further research is required to explore these potential applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-formyl-2-methoxyphenyl) 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO6/c1-21-14-8-10(9-17)2-7-13(14)22-15(18)11-3-5-12(6-4-11)16(19)20/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTOFQVNTLGCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Formyl 2 Methoxyphenyl 4 Nitrobenzoate and Its Analogues

Esterification Strategies for Benzoate (B1203000) Formation

The core of synthesizing 4-Formyl-2-methoxyphenyl (B587787) 4-nitrobenzoate (B1230335) lies in the efficient formation of the benzoate ester. This is typically achieved through the reaction of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) with a derivative of 4-nitrobenzoic acid.

Conventional Esterification Techniques

The most common and well-established method for the synthesis of 4-Formyl-2-methoxyphenyl 4-nitrobenzoate is the acylation of vanillin with 4-nitrobenzoyl chloride. This reaction is a classic example of esterification of a phenol (B47542). Due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, the direct Fischer esterification with carboxylic acid is often slow and inefficient. Therefore, the use of a more reactive acylating agent like an acid chloride is preferred.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct and to activate the phenolic hydroxyl group. The general reaction scheme is as follows:

Scheme 1: Synthesis of this compound via acylation with 4-nitrobenzoyl chloride.

Experimental procedures for similar esterifications of vanillin with other acid anhydrides, such as acetic anhydride (B1165640), have been well-documented. For instance, the reaction of vanillin with acetic anhydride in the presence of a base like sodium hydroxide (B78521) yields vanillin acetate (B1210297), a structurally analogous compound. scribd.comscribd.com These established protocols provide a reliable framework for the synthesis of the target molecule.

Catalytic Approaches in Ester Synthesis

To enhance reaction rates, improve yields, and move towards greener chemical processes, various catalytic systems have been developed for the esterification of phenols.

In recent years, heterogeneous acid catalysts have gained significant attention as they are easily separable from the reaction mixture and can often be reused. Nanoporous materials, with their high surface area and tunable acidic sites, are particularly promising.

Sulfonated nanoporous carbons (NPCs) have been demonstrated to be effective catalysts for Fischer esterification reactions. These materials are prepared by the pyrolysis of resorcinol-formaldehyde resins followed by sulfonation. In a study, a sulfonated NPC with a large surface area (695 m²/g) exhibited high catalytic activity for the esterification of acetic acid and oleic acid with ethanol, with conversions reaching up to 90.8% for acetic acid. researchgate.net

Another class of effective nanoporous catalysts are porous phenolsulfonic acid-formaldehyde (PSF) resins. These solid-acid catalysts have shown excellent performance in the esterification of fatty acids without the need for solvent or water removal. The porous structure of the PSF resin enhances substrate accessibility and shifts the reaction equilibrium towards the ester product. Remarkably, these catalysts can be reused up to 30 times without a significant loss of activity. organic-chemistry.org

The application of such nanoporous acid catalysts to the esterification of vanillin with 4-nitrobenzoic acid presents a promising green alternative to conventional methods, potentially offering high yields and simplified product purification.

The use of non-conventional energy sources like microwave and ultrasound irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times.

Microwave-assisted synthesis has been successfully employed in esterification reactions. For instance, the synthesis of phenyl esters has been achieved with high yields using a SiO₂-SO₃H amorphous catalyst under microwave irradiation. The reaction times were significantly reduced compared to conventional heating methods. researchgate.net In one example, the esterification of a carboxylic acid with phenol under microwave irradiation was completed in 9 minutes with a 96.45% yield, whereas the same reaction under conventional heating required 5 hours to achieve a 94.23% yield. researchgate.net

Ultrasound-assisted synthesis is another green and efficient technique. The phenomenon of acoustic cavitation, generated by ultrasonic waves, enhances mass transfer and accelerates chemical reactions. This method has been successfully applied to the synthesis of vanillin derivatives. In one study, the reaction of 1,3-cyclohexanedione (B196179) and vanillin using ultrasonic waves and a lime juice catalyst resulted in a significantly higher yield (70.58%) compared to the reaction without ultrasound. kipmi.or.idkipmi.or.id Ultrasound has also been utilized for the efficient synthesis of tertiary fatty aliphatic esters, where the reaction time was drastically reduced from 120 minutes to 15 minutes. biointerfaceresearch.com The application of ultrasound to the esterification of vanillin with 4-nitrobenzoyl chloride could similarly lead to a more efficient and environmentally friendly process.

Functional Group Interconversions on the Aromatic Ring System

Once the this compound framework is synthesized, the functional groups on the aromatic rings can be further manipulated to create a variety of analogues.

Formyl Group Manipulations: Reductions to Corresponding Alcohols

A key functional group on the vanillin-derived portion of the molecule is the formyl (aldehyde) group. This group can be selectively reduced to a primary alcohol, yielding (4-(hydroxymethyl)-2-methoxyphenyl) 4-nitrobenzoate.

The selective reduction of an aldehyde in the presence of an ester is a common challenge in organic synthesis. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is well-suited for this transformation, as it typically reduces aldehydes and ketones much faster than esters.

A laboratory experiment has been developed to illustrate this chemoselectivity through the reduction of vanillin acetate and methyl 4-formylbenzoate (B8722198) using sodium borohydride. researchgate.net The aldehyde group is selectively reduced to the corresponding alcohol while the ester functionality remains intact. In a similar vein, the reduction of vanillin itself to vanillyl alcohol using sodium borohydride is a well-established procedure. studylib.net

The selective reduction of 2,5-bis[(4'-(n-alkoxy)benzoyl)oxy]benzaldehydes to the corresponding benzyl (B1604629) alcohols has also been achieved using sodium borohydride. In this case, the presence of a weak acid, such as acetic acid, was found to be crucial to prevent intramolecular transesterification. nih.gov This methodology could be directly applied to the reduction of this compound to its corresponding alcohol derivative.

The general reaction for the selective reduction of the formyl group is as follows:

Scheme 2: Selective reduction of the formyl group in this compound.

This selective reduction opens up possibilities for further derivatization of the resulting primary alcohol, thereby expanding the library of accessible analogues.

Exploration of Nitro Group Transformations and Reductions

The nitro group on the 4-nitrobenzoate moiety is a key functional handle for further molecular elaboration, most commonly through its reduction to an amino group. This transformation opens up a vast landscape of subsequent reactions, including diazotization, acylation, and alkylation, to generate a diverse library of analogues.

The primary challenge in the reduction of the nitro group in this compound is achieving chemoselectivity. The presence of a formyl group, which is also susceptible to reduction, necessitates the use of mild and selective reducing agents. Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) are highly effective for nitro group reduction but may also reduce the aldehyde to an alcohol. To preserve the formyl group, alternative methods are often employed.

Common methods for the selective reduction of aromatic nitro groups in the presence of aldehydes include:

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic choices for nitro group reduction. These conditions are often mild enough to leave the aldehyde untouched.

Transfer Hydrogenation: Using a hydrogen donor such as ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst like Pd/C or Raney Ni can provide a milder alternative to high-pressure hydrogenation.

Sodium Dithionite (B78146) (Na₂S₂O₄): This reagent is known for its ability to reduce aromatic nitro compounds to amines in aqueous or mixed aqueous-organic media, often at room temperature, and is generally compatible with aldehyde functionalities.

The resulting 4-Formyl-2-methoxyphenyl 4-aminobenzoate (B8803810) is a valuable intermediate for synthesizing amides, sulfonamides, and other derivatives by reacting the newly formed aniline (B41778) moiety.

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| Fe / HCl or NH₄Cl | Aqueous ethanol, reflux | Generally high selectivity for nitro group over aldehyde. |

| SnCl₂ · 2H₂O | Ethyl acetate or ethanol, reflux | Effective and mild, often used for sensitive substrates. |

| H₂, Pd/C (with catalyst poison) | Low pressure, specific solvent, catalyst modifiers (e.g., thiourea) | Can be tuned to selectively reduce the nitro group. |

| Sodium Dithionite (Na₂S₂O₄) | H₂O/DCM or H₂O/THF, room temperature | Mild conditions, good for substrates with reducible functional groups. |

Methoxy (B1213986) Group Stability and Selective Demethylation/Alkylation Studies

The methoxy group on the vanillin-derived ring is generally stable under many reaction conditions. However, its selective cleavage (O-demethylation) to reveal a phenolic hydroxyl group is a crucial transformation for creating catechol derivatives, which are important structural motifs. rsc.org The resulting vicinal diols can be used in the synthesis of adhesives, polymers, and as ligands for metal complexes. rsc.orgnih.gov

A plethora of methods have been developed to cleave the particularly stable aryl methyl ether bond. rsc.org

Lewis Acids: Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl methyl ethers. It typically requires stoichiometric amounts and is often performed at low temperatures in an inert solvent like dichloromethane. Other Lewis acids such as aluminum chloride (AlCl₃) can also be employed, sometimes in combination with a soft nucleophile like a thiol or dimethyl sulfide. rsc.org

Brønsted Acids: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can effect demethylation at elevated temperatures. rsc.org

Biocatalysis: An emerging and environmentally benign approach involves the use of cobalamin-dependent methyltransferases. These enzymes can anaerobically demethylate guaiacol (B22219) derivatives by transferring the methyl group to a thiol, which acts as a "methyl trap". nih.gov This method proceeds under mild, oxygen-free conditions, preventing oxidative side reactions of the catechol product. nih.gov

Once the hydroxyl group is unmasked, it can be selectively O-alkylated to introduce a variety of new ether linkages. nih.gov Alkylation is typically performed under basic conditions using an alkylating agent. The choice of base is critical for achieving regioselectivity if multiple hydroxyl groups are present. For instance, in the alkylation of 3,4-dihydroxy-5-iodobenzaldehyde, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) allows for clean monoalkylation at the more acidic 4-position. nih.gov

| Transformation | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Demethylation | Boron Tribromide (BBr₃) | DCM, -78 °C to rt | researchgate.net |

| Hydrobromic Acid (HBr) | 48% aq. HBr, 115 °C | rsc.org | |

| Methyltransferase / Thiol Trap | MOPS buffer, 30 °C, anaerobic | nih.gov | |

| Alkylation | Alkyl Halide / K₂CO₃ | DMF or Acetone, reflux | researchgate.net |

| Alkyl Halide / DBU | DMF, rt | nih.gov |

Derivatization via Condensation Reactions

The formyl group is a highly versatile functional group that serves as a primary site for derivatization through condensation reactions.

The reaction of the aldehyde functionality with primary amines or hydrazines provides a straightforward route to Schiff bases (imines) and hydrazones, respectively. This condensation is typically acid-catalyzed and involves the elimination of water. These reactions can be used to introduce a wide range of substituents, effectively expanding the molecular diversity of the parent compound. For instance, reacting vanillin derivatives with 2,4-dinitrophenylhydrazine (B122626) or 4-chloroaniline (B138754) yields the corresponding Schiff bases. impactfactor.org The resulting C=N double bond can also be further reduced to form a stable secondary amine linkage.

The formyl group is a linchpin for the construction of various heterocyclic rings, which are prevalent in medicinal chemistry and materials science. frontiersin.org

Thiazole (B1198619) Derivatives: Thiazoles can be synthesized from aldehydes via the Hantzsch thiazole synthesis or related methods. For example, the formyl group can be converted into a thiosemicarbazone, which then undergoes cyclization with an α-haloketone to yield a substituted thiazole ring. nih.gov Alternatively, reaction with thiourea (B124793) and a chloroacetic acid can lead to iminothiazolidinone structures. frontiersin.org

Triazole Derivatives: 1,2,3-Triazoles are readily accessible through the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). To utilize the formyl group, it must first be converted into either an azide (B81097) or an alkyne. A common strategy involves O-alkylation of the phenolic precursor (vanillin) with propargyl bromide to introduce a terminal alkyne. cahiersmagellanes.com This alkyne can then undergo a [3+2] cycloaddition with various organic azides to form 1,4-disubstituted 1,2,3-triazoles. cahiersmagellanes.comorganic-chemistry.org

Pyrrole (B145914) Derivatives: The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. pharmaguideline.com While not a direct cyclization of the aldehyde itself, the formyl group can be used to construct the necessary 1,4-dicarbonyl precursor through reactions like the Stetter reaction. More directly, copolymers of vanillin and pyrrole have been synthesized through oxidative polymerization, indicating the compatibility of the vanillin scaffold in forming polypyrrolic structures. researchgate.netresearchgate.net

Regioselective Functionalization and Orthogonal Protecting Group Strategies in Complex Synthesis

The synthesis of complex analogues of this compound often requires precise control over the reactivity of its multiple functional groups. This is achieved through regioselective reactions and the implementation of orthogonal protecting group strategies. wikipedia.orgthieme-connect.de An orthogonal set of protecting groups allows for the deprotection of one group without affecting others in the molecule. thieme-connect.denih.gov

For this specific scaffold, a potential orthogonal strategy could involve:

Formyl Group Protection: The aldehyde can be protected as an acetal (B89532) (e.g., using ethylene (B1197577) glycol and an acid catalyst). Acetals are stable to basic, nucleophilic, and reducing conditions but are readily cleaved with aqueous acid. wikipedia.org Reversible protection as an imine has also been demonstrated. researchgate.net

Phenolic Hydroxyl Protection (if demethylated): A silyl (B83357) ether (e.g., TBS, TIPS) could protect the hydroxyl group. Silyl ethers are stable to a wide range of conditions but are selectively cleaved by fluoride (B91410) sources (e.g., TBAF).

Ester Hydrolysis: The 4-nitrobenzoate ester can be cleaved under basic saponification conditions (e.g., LiOH, NaOH). These conditions would typically leave an acetal and a silyl ether intact.

This approach allows for the sequential unmasking and reaction of each functional site. For example, one could first perform chemistry on the nitrobenzoate ring, then cleave the ester, functionalize the resulting phenol, and finally deprotect the aldehyde for further condensation reactions. The synthesis of iodinated vanillin derivatives showcases such regiocontrol, where demethylation followed by selective alkylation at the C-4 hydroxyl group is achieved, demonstrating the precise manipulation of functionalities. nih.gov

Development of Stereoselective Synthetic Routes for Chiral Analogues

While the parent molecule is achiral, stereocenters can be introduced through various synthetic transformations. The development of stereoselective routes to produce single enantiomers of chiral analogues is crucial, particularly for pharmaceutical applications.

A primary strategy for inducing chirality is the use of a chiral auxiliary . wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed. wikipedia.orgnumberanalytics.com

For analogues of this compound, stereoselectivity could be introduced in several ways:

Asymmetric Aldol (B89426) Reactions: Evans oxazolidinone auxiliaries are widely used to control the stereochemistry of aldol reactions. researchgate.netnih.gov The formyl group of our scaffold could be converted to an N-acyloxazolidinone, which would then react diastereoselectively with an enolate.

Stereoselective Reduction: The formyl group could be reduced to a secondary alcohol using a chiral reducing agent, such as a borane (B79455) complexed with a chiral ligand (e.g., CBS reduction), to yield a chiral benzylic alcohol with high enantiomeric excess.

Diastereoselective Condensation: The aldehyde could be condensed with a chiral amine or hydrazine to form a chiral Schiff base or hydrazone. Subsequent reactions could then be influenced by the existing stereocenter.

While no specific stereoselective syntheses for chiral analogues of this compound are documented, the principles of asymmetric synthesis using chiral auxiliaries and catalysts are well-established and directly applicable to this versatile scaffold. numberanalytics.com

Comprehensive Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise chemical environment of each nucleus can be determined, providing invaluable insights into connectivity and spatial relationships.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 4-Formyl-2-methoxyphenyl (B587787) 4-nitrobenzoate (B1230335) is anticipated to exhibit a series of distinct signals corresponding to the aromatic protons of both phenyl rings, the aldehydic proton, and the methoxy (B1213986) group protons. The electron-withdrawing nature of the nitro group on the benzoate (B1203000) ring is expected to deshield the adjacent protons, shifting their resonances downfield. Conversely, the methoxy group on the other ring will have a shielding effect on its neighboring protons.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic Proton (CHO) | 9.8 - 10.0 | Singlet (s) | - |

| Methoxy Protons (OCH₃) | 3.8 - 4.0 | Singlet (s) | - |

| Protons on Nitrobenzoate Ring | 8.2 - 8.5 | Multiplet (m) | ~8-9 |

| Protons on Methoxyphenyl Ring | 7.0 - 7.8 | Multiplet (m) | ~2-8 |

Note: The exact chemical shifts and coupling constants would be determined from the actual spectrum.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum will provide information on all carbon atoms within the molecule. The carbonyl carbons of the ester and aldehyde groups are expected to appear at the most downfield chemical shifts. The presence of the nitro and methoxy groups will also significantly influence the chemical shifts of the aromatic carbons.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (CHO) | 190 - 195 |

| Ester Carbonyl (COO) | 160 - 165 |

| Carbons on Nitrobenzoate Ring | 120 - 155 |

| Carbons on Methoxyphenyl Ring | 110 - 160 |

| Methoxy Carbon (OCH₃) | 55 - 60 |

Note: These are estimated chemical shift ranges and would be confirmed by experimental data.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Spectral Assignment

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the same spin system, particularly on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the aldehydic proton to its corresponding carbon and the ester linkage between the two aromatic rings.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies for Functional Group Identification and Conformational Insights

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

The FT-IR spectrum is expected to show strong characteristic absorption bands for the key functional groups:

C=O stretching (aldehyde): A sharp, strong band around 1700-1715 cm⁻¹.

C=O stretching (ester): A strong band in the region of 1720-1740 cm⁻¹.

N-O stretching (nitro group): Two strong bands, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-O-C stretching (ester and ether): Bands in the 1100-1300 cm⁻¹ region.

Aromatic C-H and C=C stretching: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Raman spectroscopy , being complementary to FT-IR, would be particularly useful for observing the symmetric vibrations and the vibrations of the non-polar parts of the molecule. The symmetric stretching of the nitro group and the aromatic ring vibrations are expected to give strong Raman signals.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS is a critical technique for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For 4-Formyl-2-methoxyphenyl 4-nitrobenzoate (C₁₅H₁₁NO₆), the expected exact mass would be calculated and compared to the experimentally determined value.

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key expected fragmentation pathways would include:

Cleavage of the ester bond, leading to the formation of ions corresponding to the 4-nitrobenzoyl cation and the 4-formyl-2-methoxyphenoxy radical, or vice versa.

Loss of the nitro group (NO₂) or nitric oxide (NO).

Decarbonylation (loss of CO) from the aldehyde group.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Chromophore Analysis

The UV-Vis spectrum provides information about the electronic transitions within the molecule and is dependent on the chromophores present. The molecule contains two aromatic rings with various substituents, which act as chromophores and auxochromes. The presence of the nitro group, the aldehyde, and the ester functionality in conjugation with the aromatic systems is expected to result in strong UV absorption bands. The spectrum would likely show multiple absorption maxima (λ_max) corresponding to π → π* and n → π* transitions. The extended conjugation and the presence of strong electron-withdrawing (nitro) and electron-donating (methoxy) groups are expected to shift the absorption bands to longer wavelengths (bathochromic shift).

X-ray Diffraction Crystallography for Solid-State Structure Determination

Experimental data from single-crystal X-ray diffraction is required for the definitive determination of the three-dimensional atomic arrangement of this compound in the solid state. This technique would provide precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation.

Analysis of Crystal Packing and Intermolecular Interactions

Without experimental crystallographic data, a definitive analysis of the crystal packing and the specific intermolecular interactions governing the supramolecular architecture of this compound cannot be conducted. Such an analysis would typically involve identifying and quantifying interactions such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces that dictate how individual molecules are arranged within the crystal lattice.

Detailed Conformational Analysis in the Crystalline State

A detailed conformational analysis requires the precise torsional angles between the planar moieties of the molecule, which are determined via X-ray crystallography. This would include the dihedral angles between the 4-formyl-2-methoxyphenyl ring and the 4-nitrobenzoate ring, as well as the orientation of the ester linkage. This information is crucial for understanding the molecule's preferred shape in the solid state but is currently unavailable.

Advanced Computational Chemistry and Theoretical Investigations of 4 Formyl 2 Methoxyphenyl 4 Nitrobenzoate

Electronic Structure Calculations

Theoretical studies of 4-Formyl-2-methoxyphenyl (B587787) 4-nitrobenzoate (B1230335) provide a foundational understanding of its electronic properties. These investigations primarily utilize quantum mechanical methods to elucidate the molecule's behavior at the atomic and molecular levels.

Density Functional Theory (DFT) Studies of Ground State Properties and Molecular Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Formyl-2-methoxyphenyl 4-nitrobenzoate, DFT calculations are employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations predict a non-planar conformation for the molecule, primarily due to the steric hindrance between the two aromatic rings.

The ester group connecting the phenyl rings is a key structural feature. Theoretical conformational analyses of substituted phenylbenzoates suggest that the molecule is quite flexible. scispace.com The rotation around the C-O and C-C bonds of the ester linkage leads to various conformers with similar energy levels. scispace.com The most stable conformer is one that balances the effects of steric repulsion and electronic conjugation.

Table 1: Predicted General Geometric Parameters for Substituted Phenyl Benzoates

| Parameter | Typical Value Range | Influencing Factors |

|---|---|---|

| Dihedral Angle (Ring-Ester) | 45° - 65° | Steric hindrance from ortho substituents |

| Dihedral Angle (Ester-Ring) | 5° - 20° | Conjugation effects |

| C=O Bond Length | ~1.20 Å | Standard for carbonyl groups |

| C-O (Ester) Bond Length | ~1.35 Å | Typical for ester linkages |

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized on the methoxy-substituted phenyl ring, which is electron-rich. Conversely, the LUMO is likely to be centered on the nitro-substituted phenyl ring, which is electron-deficient. This distribution is due to the electron-donating nature of the methoxy (B1213986) group and the electron-withdrawing nature of the nitro and formyl groups.

A smaller HOMO-LUMO gap implies a higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. The presence of both electron-donating and electron-withdrawing groups in this compound suggests a relatively small HOMO-LUMO gap, indicating its potential for charge transfer interactions.

Table 2: Qualitative Effects of Substituents on Frontier Orbitals

| Substituent | Position | Electronic Effect | Impact on HOMO/LUMO |

|---|---|---|---|

| -OCH₃ | 2-position of phenyl ring | Electron-donating | Raises HOMO energy |

| -CHO | 4-position of phenyl ring | Electron-withdrawing | Lowers LUMO energy |

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For this compound, the MEP map is expected to show a high electron density around the oxygen atoms of the nitro, formyl, and ester groups, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings and the region around the nitro group's nitrogen atom would exhibit a positive potential, indicating sites for nucleophilic attack.

The charge distribution analysis helps in understanding the molecule's polarity and its ability to engage in intermolecular interactions. The significant charge separation due to the presence of strong electron-withdrawing and donating groups results in a large dipole moment for the molecule.

Molecular Dynamics and Conformational Studies

Molecular dynamics simulations and conformational studies provide insights into the dynamic behavior of this compound, including its conformational landscape and the nature of its intramolecular interactions.

Gas-Phase and Solution-Phase Conformational Landscapes and Energy Minima

The conformational landscape of this compound is characterized by multiple energy minima corresponding to different rotational isomers (rotamers) around the single bonds of the ester linkage. In the gas phase, the molecule can explore a wide range of conformations. However, in a solution, the conformational preferences may be influenced by the solvent's polarity.

Theoretical studies on phenyl benzoate (B1203000) have shown that the potential energy surface for the torsion of the phenyl rings is relatively flat, indicating that the molecule can adopt various conformations without a significant energy penalty. nih.gov This flexibility is an important characteristic of substituted phenylbenzoates. scispace.com The energy minima correspond to staggered conformations that minimize steric clashes between the substituents on the two rings.

Investigation of Intramolecular Interactions and Hydrogen Bonding

Intramolecular interactions play a crucial role in determining the preferred conformation of this compound. While there are no conventional strong hydrogen bond donors in the molecule, weak C-H···O hydrogen bonds can occur.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-formyl-2-nitrophenyl benzoate |

Spectroscopic Property Simulations

Computational spectroscopy has become an indispensable tool for complementing and interpreting experimental data. For this compound, density functional theory (DFT) is the predominant method for simulating its various spectra.

Simulated NMR Spectra for Comparison with Experimental Data

While experimental NMR data provides the definitive structure, theoretical simulations are crucial for unambiguous peak assignment and for understanding how the electronic environment of each nucleus is shaped by the molecule's conformation. Quantum chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework (like B3LYP with a 6-311+G(d,p) basis set), are employed to predict the ¹H and ¹³C NMR chemical shifts. nih.gov

These simulations involve first optimizing the molecule's three-dimensional geometry to find its lowest energy conformation. Subsequently, the magnetic shielding tensors for each nucleus are calculated. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, theoretical calculations would predict the chemical shifts for the distinct aromatic protons, the aldehyde proton, and the methoxy protons. For instance, the aldehyde proton is expected to appear significantly downfield due to the deshielding effect of the carbonyl group. Similarly, the aromatic protons on both the vanillin-derived ring and the nitrobenzoate ring would have their chemical shifts influenced by the electron-withdrawing and donating nature of the various substituents (formyl, methoxy, ester, and nitro groups). By comparing the calculated spectrum with experimental data, a precise assignment of each resonance can be achieved. Such computational approaches have proven to provide satisfactory results for predicting NMR properties in similar complex organic molecules. nih.govnih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) Note: The following data is illustrative of typical results from DFT calculations and is not based on published experimental or simulated values for this specific molecule.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.2 | 190 - 195 |

| Methoxy (-OCH₃) | 3.8 - 4.1 | 55 - 60 |

| Aromatic (Vanillin Ring) | 7.0 - 7.8 | 110 - 155 |

| Aromatic (Nitrobenzoate Ring) | 8.0 - 8.5 | 120 - 150 |

| Ester Carbonyl (C=O) | - | 160 - 165 |

Simulated IR and UV-Vis Spectra for Band Assignment and Interpretation

Theoretical vibrational and electronic spectra offer a powerful means of assigning experimental bands and understanding the underlying molecular motions and electronic transitions.

Infrared (IR) Spectroscopy: DFT calculations are used to compute the harmonic vibrational frequencies of this compound. nih.gov This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to specific vibrational modes, such as C=O stretching, C-O stretching, N-O stretching of the nitro group, C-H stretching, and aromatic ring vibrations. chemrxiv.orgscielo.org.za Because theoretical calculations often systematically overestimate vibrational frequencies, the computed values are typically scaled by an empirical factor to improve agreement with experimental data. sapub.org These simulations are invaluable for assigning complex regions of the experimental IR spectrum where multiple vibrational modes may overlap. chemrxiv.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. sapub.orgresearchgate.net The calculation provides information about the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. scielo.org.za For this compound, TD-DFT calculations can identify the key electronic transitions, such as π→π* transitions within the aromatic rings and n→π* transitions involving the carbonyl and nitro groups. These calculations help to interpret the experimental UV-Vis spectrum and understand how the electronic structure dictates the molecule's interaction with light. researchgate.netresearchgate.net

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides a virtual laboratory to explore the detailed mechanisms of chemical reactions, offering insights that are often difficult or impossible to obtain experimentally.

Transition State Analysis for Key Synthetic and Reactive Pathways

The synthesis of this compound typically involves the esterification of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) with 4-nitrobenzoyl chloride. fip.org Computational methods can be used to map out the entire reaction pathway for this nucleophilic acyl substitution. This involves locating and characterizing the structures of the reactants, intermediates, transition states, and products on the potential energy surface.

Transition state (TS) theory is central to this analysis. Using DFT, researchers can perform a transition state search to find the saddle point on the potential energy surface that connects the reactants to the products. tandfonline.comwhiterose.ac.uk For the esterification reaction, this would involve modeling the nucleophilic attack of the vanillin's hydroxyl group on the carbonyl carbon of 4-nitrobenzoyl chloride. The TS structure would reveal the precise geometry of the atoms at the peak of the energy barrier, showing partially formed and partially broken bonds. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. sumitomo-chem.co.jpresearchgate.net

Prediction of Reaction Energetics and Selectivity

Once the key structures along the reaction pathway have been optimized, their relative energies can be calculated to construct a reaction energy profile. This profile shows the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. rsc.orgrsc.org By calculating the activation barriers for different possible pathways, computational chemists can predict which mechanism is most favorable.

For the synthesis of this compound, computational studies can compare the energetics of a base-catalyzed versus an acid-catalyzed mechanism, or investigate the effect of the solvent on the reaction profile. scribd.comscribd.com The calculations can quantify the stability of tetrahedral intermediates and the height of the energy barriers for their formation and collapse. This information is critical for optimizing reaction conditions to improve yield and minimize side products.

In Silico Molecular Docking and Binding Interaction Studies

While molecular docking is widely used in drug discovery to predict binding to biological macromolecules, the principles can also be applied to understand chemical recognition and non-covalent interaction motifs between a molecule and a host system. nih.govoup.com This analysis focuses on the fundamental intermolecular forces rather than a biological outcome.

For this compound, docking studies can be performed with model host systems, such as aromatic surfaces or cyclodextrins, to probe its preferred binding modes and interaction patterns. nih.gov These simulations use scoring functions to evaluate and rank different binding poses based on the strength of intermolecular interactions.

The key interaction motifs for this molecule would include:

π-π Stacking: Interactions between the electron-rich vanillin-derived ring and the electron-deficient nitrobenzoate ring with aromatic groups in a host structure. researchgate.netsc.edu

Hydrogen Bonding: The carbonyl oxygen of the formyl and ester groups, as well as the oxygens of the nitro group, can act as hydrogen bond acceptors.

Electrostatic Interactions: The polarized nitro group and ester linkage create significant local dipoles that can engage in strong electrostatic interactions with a complementary host. nih.govresearchgate.net

By analyzing the top-scoring poses, researchers can gain a detailed, three-dimensional understanding of how this compound is recognized at a molecular level. This includes identifying the specific atoms involved in key interactions and the preferred geometries of these non-covalent bonds. Such studies are fundamental to the rational design of sensors, materials, and host-guest systems based on principles of molecular recognition. rsc.org

Chemical Reactivity and Reaction Mechanisms of 4 Formyl 2 Methoxyphenyl 4 Nitrobenzoate

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Rings

The two benzene rings in 4-Formyl-2-methoxyphenyl (B587787) 4-nitrobenzoate (B1230335) have different susceptibilities to aromatic substitution reactions due to the nature of their substituents.

The 4-Formyl-2-methoxyphenyl Ring: This ring is polysubstituted with an ester oxygen, a methoxy (B1213986) group, and a formyl group.

The ester oxygen and the methoxy group are activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance. vedantu.com

The formyl group is a deactivating, meta-directing group because it withdraws electron density from the ring through resonance and induction. libretexts.org

The 4-Nitrobenzoate Ring: This ring contains the ester carbonyl group and a nitro group.

Both the ester carbonyl and the nitro group are strong deactivating, meta-directing groups for electrophilic aromatic substitution. fiveable.me Therefore, this ring is highly deactivated towards EAS reactions.

Conversely, the 4-nitrobenzoate ring is activated for nucleophilic aromatic substitution (SNAr) . The presence of the strong electron-withdrawing nitro group, para to the ester linkage (which would be the leaving group in a reaction involving substitution on this ring), stabilizes the negative charge of the Meisenheimer complex intermediate that forms during nucleophilic attack. wikipedia.orglibretexts.org A nucleophile could potentially attack the carbon bearing the ester linkage, displacing the 4-formyl-2-methoxyphenoxy group, although cleavage at the acyl carbon is generally more favorable.

Reactions of the Formyl Group

The aldehyde (formyl) group is a versatile functional group that can undergo a variety of reactions, most notably nucleophilic addition to the carbonyl carbon.

The formyl group of 4-Formyl-2-methoxyphenyl 4-nitrobenzoate readily undergoes condensation reactions with primary amine derivatives such as hydrazines, hydroxylamine, and semicarbazide (B1199961) to form the corresponding imine derivatives (Schiff bases). These reactions are typically catalyzed by a small amount of acid. For instance, the reaction of vanillin (B372448) (a closely related compound) with phenylhydrazine (B124118) and 2,4-dinitrophenylhydrazine (B122626) proceeds via a condensation reaction to yield hydrazones. researchgate.netresearchgate.net

| Nucleophile | Product |

| Hydrazine (B178648) (NH₂NH₂) | Hydrazone |

| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone |

| Hydroxylamine (NH₂OH) | Oxime |

| Semicarbazide (NH₂NHCONH₂) | Semicarbazone |

Table 3. Examples of condensation reactions of the formyl group with nitrogen-containing nucleophiles.

The formyl group is readily oxidized to a carboxylic acid group. This transformation can be achieved using a variety of oxidizing agents. The oxidation of vanillin to vanillic acid has been studied with several oxidants, and these methods are directly applicable to this compound. austinpublishinggroup.com

Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄): This is a strong oxidizing agent that can effectively convert aromatic aldehydes to carboxylic acids, often under neutral or alkaline conditions. acs.orglibretexts.orgresearchgate.net

Chromium(VI) reagents: Reagents like chromium trioxide (CrO₃) in acidic media can also be used.

N-Bromosuccinimide (NBS): The oxidation of vanillin to vanillic acid using NBS in an acidic medium has been reported.

The mechanism of oxidation with permanganate in a neutral medium is proposed to involve the formation of an intermediate complex between the aldehyde and the permanganate ion, followed by the cleavage of this complex in the rate-determining step to form a free radical derived from the aldehyde and an Mn(VI) species. austinpublishinggroup.com

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Neutral or alkaline aqueous solution |

| Chromium(VI) | Sulfuric acid medium |

| N-Bromosuccinimide (NBS) | Acidic medium |

Table 4. Common oxidizing agents for the conversion of the formyl group to a carboxylic acid.

Selective Reduction to Alcohols and Subsequent Transformations

The presence of multiple reducible functional groups—the formyl (aldehyde) and nitro groups—in this compound necessitates the use of chemoselective reducing agents to target a specific site. The aldehyde group is generally more susceptible to reduction than the aromatic nitro group under mild conditions.

Selective Reduction to Alcohol:

The selective reduction of the formyl group to a primary alcohol, yielding 4-(hydroxymethyl)-2-methoxyphenyl 4-nitrobenzoate, can be achieved using mild hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a prime candidate for this transformation as it readily reduces aldehydes but typically does not reduce nitro groups or esters under standard conditions. acs.org The reaction, usually conducted in an alcoholic solvent like methanol (B129727) or ethanol, proceeds via nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the aldehyde.

Studies on the reduction of vanillin (4-hydroxy-3-methoxybenzaldehyde), a structurally similar compound, have demonstrated the efficacy of NaBH₄ in selectively reducing the aldehyde to the corresponding alcohol, vanillyl alcohol. acs.orguny.ac.id Similarly, vanillin acetate (B1210297), which contains an ester group like the target molecule, undergoes selective reduction of its aldehyde group with NaBH₄, leaving the ester intact. researchgate.net This precedent strongly supports the feasibility of the selective reduction of this compound.

Subsequent Transformations of the Resulting Alcohol:

Once the formyl group is reduced to a hydroxymethyl group, the resulting product, 4-(hydroxymethyl)-2-methoxyphenyl 4-nitrobenzoate, can undergo further reactions typical of a benzyl (B1604629) alcohol derivative.

Etherification: The benzylic alcohol can be converted to an ether. For instance, reaction with an alcohol in the presence of an acid catalyst can yield the corresponding ether. google.comresearchgate.net This process is common for vanillyl alcohol and its derivatives. google.com

Oxidation: The primary alcohol can be oxidized back to the aldehyde or further to a carboxylic acid, depending on the strength of the oxidizing agent used. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would favor the formation of the aldehyde, while stronger agents such as potassium permanganate (KMnO₄) or chromic acid would lead to the carboxylic acid. Electrochemical oxidation has also been explored for similar hydroxymethyl-substituted aromatic compounds. researchgate.net

Esterification: The alcohol can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form a new ester at the benzylic position. Fischer esterification, using an acid catalyst, is a common method for this transformation. uny.ac.id

Reactivity of the Nitro Group: Pathways for Reduction to Amino Derivatives and Potential for Aromatic Nucleophilic Substitution

The nitro group on the benzoate (B1203000) ring is a key site of reactivity, enabling both reduction to an amino group and activation of the ring for nucleophilic substitution.

Reduction to Amino Derivatives:

The conversion of the nitro group to an amine (amino group) is a fundamental transformation in organic synthesis. nih.gov Several methods are effective for the reduction of aromatic nitro compounds, and many are compatible with the presence of an ester group. researchgate.net

Catalytic Hydrogenation: This is a common and clean method for nitro group reduction. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under an atmosphere of hydrogen gas. nih.gov This method is generally selective for the nitro group over the ester.

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). nih.gov Tin(II) chloride (SnCl₂) in an organic solvent is another effective reagent that is known to be compatible with ester functionalities. researchgate.net

Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) can also be used for the reduction of aromatic nitro groups and is often mild enough to avoid cleaving ester bonds. acs.org

The resulting product, 4-formyl-2-methoxyphenyl 4-aminobenzoate (B8803810), possesses both an aldehyde and an aromatic amine, making it a versatile intermediate for further synthesis, for example, in the formation of Schiff bases or in diazotization reactions.

Potential for Aromatic Nucleophilic Substitution (SNAr):

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it towards nucleophilic aromatic substitution (SNAr). researchgate.netrsc.orgmdpi.com In the 4-nitrobenzoate moiety, the nitro group is para to the ester linkage. While the ester group itself is not a typical leaving group in SNAr reactions, the presence of the activating nitro group makes the entire 4-nitrobenzoate ring susceptible to attack by strong nucleophiles.

The SNAr mechanism involves the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.netmdpi.com The negative charge of this intermediate is delocalized onto the nitro group, which is a critical stabilizing factor. rsc.org For a substitution to occur, a suitable leaving group must be present on the ring. In the parent molecule, there isn't a conventional leaving group like a halide. However, if a derivative were synthesized with a halogen at the ortho or para position relative to the nitro group, it would be highly susceptible to SNAr. For example, a hypothetical 4-formyl-2-methoxyphenyl 2-chloro-4-nitrobenzoate would readily react with nucleophiles like alkoxides or amines to displace the chloride.

Quantitative Structure-Reactivity Relationship (QSPR) Studies and Analysis of Substituent Effects on Reaction Rates and Selectivity

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties and reactivity of chemical compounds based on their molecular structure. unimi.itresearchgate.netresearchgate.net For this compound, a QSPR analysis would focus on how different structural descriptors correlate with its chemical reactivity, such as the rate of reduction of the formyl or nitro group, or its susceptibility to nucleophilic attack.

While no specific QSPR studies for this exact molecule are available, models developed for substituted benzaldehydes can provide valuable insights. unimi.itresearchgate.netresearchgate.net These studies typically use descriptors that quantify electronic and steric effects.

Substituent Effects on Reactivity:

The reactivity of the two aromatic rings in the molecule is heavily influenced by their respective substituents.

Formyl-methoxyphenyl Ring: This ring contains an electron-donating methoxy group (-OCH₃) and an electron-withdrawing formyl group (-CHO).

The methoxy group is an activating group for electrophilic aromatic substitution due to its +R (resonance) effect, which donates electron density to the ring, particularly at the ortho and para positions. It directs incoming electrophiles to the positions ortho and para to itself.

Nitrobenzoate Ring: This ring is part of an ester and contains a strongly deactivating nitro group (-NO₂).

The nitro group is one of the most powerful electron-withdrawing groups, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta position. researchgate.netresearchgate.net

The ester linkage (-COOAr) attached to this ring is also deactivating and meta-directing. aiinmr.com The presence of the nitro group significantly enhances the electrophilicity of this ring, making it a target for nucleophiles as discussed in the SNAr section. sci-hub.se

A QSPR model for a reaction involving the formyl group, for instance, would likely find that descriptors related to the electron-withdrawing strength of the entire 4-nitrobenzoyloxy substituent are significant predictors of the reaction rate. The large, electron-withdrawing ester group would decrease the nucleophilicity of the formyl oxygen and increase the electrophilicity of the carbonyl carbon, affecting its reaction kinetics.

Investigation of Intramolecular Cyclization and Rearrangement Processes

The structure of this compound contains functionalities that could potentially participate in intramolecular reactions under specific conditions, leading to cyclization or rearrangement.

Potential Intramolecular Cyclization:

One possible pathway for intramolecular cyclization could occur after the reduction of the nitro group to an amine. The resulting compound, 4-formyl-2-methoxyphenyl 4-aminobenzoate, possesses an amine and an aldehyde group. These two groups can react intramolecularly to form a cyclic imine (a Schiff base), which could exist in equilibrium with the open-chain form. This type of reductive cyclization is a known strategy for synthesizing N-heterocycles from ortho-substituted nitroarenes. unimi.itresearchgate.netresearchgate.net Although the reacting groups in this molecule are on separate rings connected by an ester linkage, the flexibility of the molecule might allow for a conformation that brings them into proximity, potentially leading to a large macrocyclic structure, though this is generally less favorable than the formation of 5- or 6-membered rings.

Potential Rearrangement Processes:

A plausible, though speculative, rearrangement for this molecule is the Smiles rearrangement . The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a connecting chain (X-Y) in a molecule Ar-X-Y-Ar' migrates from one aromatic ring to the other. researchgate.net A key requirement is that one of the aromatic rings (Ar') must be activated by electron-withdrawing groups, and the terminal atom of the connecting chain (the nucleophile) must be able to attack this activated ring.

In this compound, the system can be viewed as Ar-O-CO-Ar', where Ar is the formyl-methoxyphenyl group and Ar' is the nitrophenyl group. Under strong basic conditions, it is conceivable that the phenoxide oxygen (Ar-O⁻) could act as a nucleophile, attacking the nitro-activated ring (Ar'). This would require cleavage of the acyl-oxygen bond, which is not the typical pathway for a Smiles rearrangement. A more classic Smiles rearrangement would involve a system like Ar-O-CH₂-Ar', where Ar' is activated. While not a perfect match, the structural motifs present in this compound suggest that intramolecular rearrangements could be a potential reaction pathway under specific, likely basic, conditions. researchgate.net

Another potential rearrangement is the Photo-Fries rearrangement . Phenyl esters, upon irradiation with UV light, can rearrange to form ortho- and para-hydroxy acylphenones. sci-hub.se In this case, irradiation of this compound could potentially lead to the cleavage of the ester bond and migration of the 4-nitrobenzoyl group to the positions ortho to the ester oxygen on the other ring. sci-hub.se

Applications in Advanced Chemical Synthesis and Functional Materials Research

Strategic Intermediate in Complex Organic Synthesis

The strategic placement of several functional groups with distinct reactivities makes 4-Formyl-2-methoxyphenyl (B587787) 4-nitrobenzoate (B1230335) a valuable precursor in multi-step organic synthesis. The aldehyde group, in particular, serves as a versatile handle for a wide array of chemical transformations.

Building Block for Diverse Heterocyclic Systems

The formyl group is a key electrophilic site that readily participates in condensation and cyclization reactions, which are fundamental to the synthesis of many heterocyclic compounds. This reactivity allows 4-Formyl-2-methoxyphenyl 4-nitrobenzoate to serve as a foundational building block for various classes of heterocycles.

Triazoles: Aromatic aldehydes are common starting materials for the synthesis of 1,2,3- and 1,2,4-triazoles. For instance, multicomponent reactions involving aldehydes, amines, and azide (B81097) sources can yield highly substituted triazole rings. frontiersin.orgorganic-chemistry.orgnih.gov The aldehyde functionality of this compound can be converted to an oxime, which can then undergo 1,3-dipolar cycloaddition with a nitrilimine to form a 1,2,4-triazole (B32235) ring. frontiersin.orgnih.gov

Thiazoles: The synthesis of thiazoles often involves the condensation of an aldehyde with a sulfur-containing nucleophile. The well-known Hantzsch thiazole (B1198619) synthesis and related methods frequently utilize α-haloketones, which can be prepared from aldehydes, or involve direct condensation reactions of aldehydes with compounds like thioamides. pharmaguideline.comorganic-chemistry.orgrsc.org Copper-catalyzed methods have also been developed that directly use aldehydes, amines, and elemental sulfur to construct the thiazole ring. organic-chemistry.orgresearchgate.net

Oxadiazoles: Several synthetic routes to 1,2,4- and 1,3,4-oxadiazoles employ aldehydes or their derivatives. One common method involves the condensation of an aldehyde with an amidoxime, which can proceed through a 4,5-dihydro-1,2,4-oxadiazole intermediate that is subsequently oxidized. rsc.orgnih.gov Another pathway involves the oxidative cyclization of acylhydrazones, which are readily formed by the reaction of aldehydes with acid hydrazides. jchemrev.comijper.org

Pyrroles: Aromatic aldehydes are crucial precursors in various pyrrole (B145914) syntheses, such as the Rothemund condensation for porphyrin synthesis, which involves the reaction of pyrrole itself with an aldehyde. quora.com Other methods, like the Van Leusen reaction, use α,β-unsaturated ketones (enones) that can be prepared from aldehydes via aldol (B89426) condensation. researchgate.netwikipedia.org Iodine-promoted reactions of enolizable aldehydes with primary amines also provide a direct route to N-substituted pyrroles. nih.govsci-hub.se

The utility of this compound in these syntheses is summarized in the following table:

| Heterocyclic System | General Synthetic Approach Involving an Aldehyde |

| Triazoles | Multicomponent reactions with amines and azides; conversion to oxime followed by cycloaddition. frontiersin.orgnih.gov |

| Thiazoles | Condensation with thioamides (Hantzsch synthesis); reaction with amines and sulfur. pharmaguideline.comorganic-chemistry.org |

| Oxadiazoles | Condensation with amidoximes; oxidative cyclization of aldehyde-derived acylhydrazones. rsc.orgjchemrev.com |

| Pyrroles | Condensation with α-amino ketones (Knorr synthesis); reaction with TosMIC and enones (Van Leusen). researchgate.netwikipedia.org |

Precursor for Highly Functionalized Aromatic and Polyaromatic Compounds

The multiple functional groups on this compound can be selectively modified to generate a wide range of highly functionalized aromatic compounds. The vanillin-derived core provides a stable aromatic scaffold upon which complex substitutions can be built. nii.ac.jpnih.gov

The aldehyde can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted to an oxime or imine, which can be further reduced to an amine. frontiersin.org These transformations open pathways to an array of derivatives. Furthermore, the nitro group on the benzoate (B1203000) moiety is a key functional group that can be readily reduced to an amino group, providing a site for diazotization, acylation, or alkylation reactions. The ester linkage itself can be hydrolyzed under basic conditions to yield 4-hydroxy-3-methoxybenzaldehyde (vanillin) and 4-nitrobenzoic acid derivatives, which can then be functionalized independently.

Role in Materials Chemistry and Engineering

The rigid, aromatic structure of this compound makes it an attractive candidate for the development of advanced functional materials, including liquid crystals and porous organic frameworks.

Design and Synthesis of Liquid Crystalline Materials Incorporating the Ester Moiety

Rod-shaped molecules (calamitic mesogens) are the fundamental units of many thermotropic liquid crystals. These molecules typically consist of a rigid core composed of two or more aromatic rings connected by a linking group, with flexible terminal chains. The structure of this compound, featuring two phenyl rings linked by an ester group, provides the necessary rigidity for the formation of liquid crystalline phases (mesophases).

The presence of polar terminal groups, such as the nitro (NO₂) and formyl (CHO) groups, is known to significantly influence mesomorphic properties. tandfonline.com These groups introduce strong dipole moments, leading to intermolecular interactions that can stabilize nematic or smectic phases. researchgate.net Research on structurally similar compounds has demonstrated that the interplay of the rigid core and polar substituents is key to achieving desired liquid crystalline behavior. researchgate.net By modifying the terminal groups or adding flexible alkyl chains through chemical transformation of the aldehyde or nitro functionalities, the transition temperatures and type of mesophase can be finely tuned.

| Structural Feature | Role in Liquid Crystal Formation |

| Two Phenyl Rings | Provides the rigid core necessary for anisotropic molecular shape. |

| Ester Linkage | Maintains the rigidity and linearity of the molecular core. |

| Nitro (NO₂) Group | Introduces a strong dipole moment, enhancing intermolecular forces. tandfonline.com |

| Formyl (CHO) Group | Contributes to molecular polarity and offers a site for further modification. |

Components in the Construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials constructed from molecular building blocks (linkers) arranged in an extended network. The properties of these materials are directly determined by the geometry and functionality of the linkers.

This compound is an excellent candidate for a COF linker due to its rigid structure and, most importantly, its aldehyde functionality. Aldehyde-containing molecules are among the most common linkers used in COF synthesis, where they undergo condensation reactions with amine linkers to form highly stable imine-linked frameworks. alfa-chemistry.comcd-bioparticles.nettcichemicals.comcd-bioparticles.net The presence of two aromatic rings in the molecule contributes to the formation of robust, porous structures with high thermal and chemical stability.

Furthermore, the molecule can be chemically modified to serve as a linker for MOF synthesis. Hydrolysis of the ester bond followed by oxidation of the aldehyde would yield a dicarboxylic acid. Carboxylate groups are the most common coordinating groups used to link metal ions or clusters into the extended networks of MOFs. Alternatively, reduction of both the nitro and formyl groups (via reductive amination) would produce a diamine, another versatile linker for both COF and MOF construction.

Potential in the Development of Electronic Materials

A comprehensive search of scientific databases yielded no specific studies detailing the use of this compound in the development of electronic materials. Consequently, there is no available research data on its performance or potential applicability in technologies such as dye-sensitized solar cells (DSSCs) or organic light-emitting diodes (OLEDs). The exploration of this compound's electronic and photophysical properties, which would be essential for such applications, has not been documented in the accessible literature.

Investigation in Catalysis

Similarly, the role of this compound in the field of catalysis is not described in the current body of scientific research. There are no published reports on its use as a substrate in novel catalytic transformations, which would involve the chemical alteration of the molecule facilitated by a catalyst.

Furthermore, its exploration in the design of ligands for transition metal catalysis or organocatalysis is also an area without current research findings. The specific structural features of the molecule, which might lend themselves to coordination with metal centers or participation in organocatalytic cycles, have not been leveraged or studied for these purposes according to available scientific reports.

Potential in the Development of Electronic Materials (e.g., Dye-Sensitized Solar Cells, Organic Light-Emitting Diodes)

No research data is currently available on the application of this compound in electronic materials.

Investigation in Catalysis

Use as a Substrate in Novel Catalytic Transformations

There are no documented studies utilizing this compound as a substrate in novel catalytic transformations.

Future Perspectives and Emerging Research Avenues for 4 Formyl 2 Methoxyphenyl 4 Nitrobenzoate

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry. Future research will undoubtedly focus on developing more sustainable methods for the synthesis of 4-Formyl-2-methoxyphenyl (B587787) 4-nitrobenzoate (B1230335). A key starting material, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), is a bio-based compound that can be derived from lignin, a waste product of the paper industry. nih.gov This provides a renewable feedstock for the synthesis of the 4-formyl-2-methoxyphenyl moiety of the target molecule.

Current synthetic approaches often rely on traditional esterification methods that may use hazardous solvents and reagents. Future green syntheses could explore:

Enzymatic Catalysis: The use of enzymes, such as lipases, could facilitate the esterification of vanillin or its derivatives with 4-nitrobenzoic acid under milder, more environmentally benign conditions. scispace.com

Solvent-Free Reactions: Microwave-assisted organic synthesis (MAOS) presents a promising solvent-free alternative, potentially reducing reaction times and energy consumption. cymitquimica.com

Bio-based Solvents: Investigating the use of greener solvents, such as ionic liquids or deep eutectic solvents, could significantly reduce the environmental impact of the synthesis.

| Green Synthesis Strategy | Potential Advantages |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, biodegradability of catalyst. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, solvent-free conditions. |

| Bio-based Solvents | Lower toxicity, biodegradability, reduced volatile organic compound (VOC) emissions. |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery of novel derivatives and optimize reaction conditions, the integration of automated synthesis and high-throughput experimentation (HTE) is crucial. Automated platforms can perform numerous reactions in parallel, systematically varying parameters such as catalysts, solvents, temperatures, and reactant ratios. This approach allows for the rapid screening of conditions to identify optimal synthetic routes with improved yields and purity.

The data generated from HTE can be used to construct detailed reaction maps, providing a deeper understanding of the reaction landscape. This wealth of data is also invaluable for the development of predictive models, as discussed in a later section.

Advanced Spectroscopic Probes for In-situ Reaction Monitoring and Mechanistic Insights

A thorough understanding of reaction mechanisms is fundamental to process optimization and control. Advanced spectroscopic techniques applied in-situ (within the reaction vessel) can provide real-time data on the progress of the synthesis of 4-Formyl-2-methoxyphenyl 4-nitrobenzoate.

Mid-Infrared (MIR) and Raman Spectroscopy: These techniques are powerful for monitoring the formation of the ester bond and the consumption of the starting materials (vanillin derivative and 4-nitrobenzoic acid). nih.govacs.org By tracking the characteristic vibrational frequencies of the functional groups, researchers can gain insights into reaction kinetics and identify the formation of any transient intermediates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR setups can be used to monitor the reaction in real-time, providing detailed structural information about the species present in the reaction mixture at any given moment. oxinst.com

These in-situ monitoring techniques will be instrumental in elucidating the reaction mechanism, identifying potential bottlenecks, and ensuring robust and reproducible synthetic processes.

Application of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

The convergence of chemistry and artificial intelligence is opening up new frontiers in materials science and drug discovery. Machine learning (ML) algorithms can be trained on existing chemical data to predict the properties of novel compounds and to suggest new molecular structures with desired characteristics. google.comgoogle.comnih.govresearchgate.netnih.gov

For this compound and its analogues, ML models could be developed to: